Enkephalin-leu, arg(6)-phe(7)-
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Overview
Description
Enkephalin-leu, arg(6)-phe(7)- is a peptide belonging to the enkephalin family, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and stress responses in the body. Enkephalins are found in various regions of the brain and spinal cord and are involved in regulating nociception, mood, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin-leu, arg(6)-phe(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of enkephalin-leu, arg(6)-phe(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Enkephalin-leu, arg(6)-phe(7)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Enkephalin-leu, arg(6)-phe(7)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain, stress, and immune responses.
Medicine: Potential therapeutic applications in pain management and treatment of mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Enkephalin-leu, arg(6)-phe(7)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The peptide also modulates the activity of various signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway, which plays a role in pain and stress responses .
Comparison with Similar Compounds
Similar Compounds
Methionine-enkephalin: Another enkephalin peptide with a similar structure but contains methionine instead of leucine.
Leucine-enkephalin: A closely related peptide with a shorter sequence.
Dynorphin: A different class of opioid peptides with distinct physiological effects
Uniqueness
Enkephalin-leu, arg(6)-phe(7)- is unique due to its specific amino acid sequence, which confers distinct binding affinities and physiological effects compared to other enkephalins and opioid peptides. Its ability to modulate both pain and stress responses makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N10O9/c1-26(2)20-33(40(59)51-32(14-9-19-47-43(45)46)39(58)53-35(42(61)62)23-28-12-7-4-8-13-28)52-41(60)34(22-27-10-5-3-6-11-27)50-37(56)25-48-36(55)24-49-38(57)31(44)21-29-15-17-30(54)18-16-29/h3-8,10-13,15-18,26,31-35,54H,9,14,19-25,44H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,60)(H,53,58)(H,61,62)(H4,45,46,47) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBIYIUNJKCWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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